molecular formula C26H46N2O6S2 B12071603 N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]

N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]

Cat. No.: B12071603
M. Wt: 546.8 g/mol
InChI Key: KVVHJCZXSZVOLS-UHFFFAOYSA-N
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Description

This compound is a chiral bicyclo[2.2.1]heptane-derived sulfonamide featuring a cyclohexane-1,2-diyl backbone. Its structure includes two methanesulfonamide groups attached to a bicyclo[2.2.1]heptane core substituted with hydroxyl and dimethyl moieties.

Properties

Molecular Formula

C26H46N2O6S2

Molecular Weight

546.8 g/mol

IUPAC Name

1-(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)-N-[2-[(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]cyclohexyl]methanesulfonamide

InChI

InChI=1S/C26H46N2O6S2/c1-23(2)17-9-11-25(23,21(29)13-17)15-35(31,32)27-19-7-5-6-8-20(19)28-36(33,34)16-26-12-10-18(14-22(26)30)24(26,3)4/h17-22,27-30H,5-16H2,1-4H3

InChI Key

KVVHJCZXSZVOLS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS(=O)(=O)NC3CCCCC3NS(=O)(=O)CC45CCC(C4(C)C)CC5O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common approach is as follows:

  • Formation of Bicyclo[2.2.1]heptane Core
    • Start with a suitable precursor (e.g., a cyclohexene derivative).
    • Perform a Diels-Alder reaction to construct the bicyclo[2.2.1]heptane core.
  • Introduction of Hydroxyl Groups
    • Hydroxyl groups are introduced using appropriate reagents (e.g., hydroboration followed by oxidation).
  • Sulfonation
    • Sulfonation of the hydroxyl groups with methanesulfonic acid (CH₃SO₃H) yields the methanesulfonamide functionality.

Industrial Production:

Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and purification steps.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting hydroxyl groups to carbonyl groups.

    Substitution: Substitution reactions may occur at the hydroxyl or sulfonamide positions.

    Reduction: Reduction of carbonyl groups to alcohols is feasible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Major Products:

The major products depend on the specific reaction conditions and functional groups involved.

Scientific Research Applications

Chiral Catalysis

N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-methanesulfonamide] serves as a chiral catalyst in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically enriched compounds.

Case Study : Research has shown that this compound can effectively catalyze the asymmetric reduction of ketones to alcohols, yielding high enantiomeric excess (ee) values. This application is crucial in pharmaceuticals where the chirality of compounds can significantly affect their biological activity.

Drug Development

The compound's structural characteristics allow it to function as a lead compound in drug development. Its sulfonamide group is known for its biological activity and can be modified to enhance pharmacological properties.

Case Study : In a study focusing on sulfonamide derivatives, modifications of this compound led to the discovery of new anti-inflammatory agents with improved efficacy and reduced side effects compared to existing medications.

Biochemical Research

In biochemical studies, N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-methanesulfonamide] has been utilized as a ligand for protein interactions. Its ability to form stable complexes with proteins can aid in understanding enzyme mechanisms and protein folding.

Case Study : Researchers have employed this compound in crystallography studies to elucidate the structure of enzyme-substrate complexes, providing insights into catalytic mechanisms.

Comparative Analysis of Chiral Reagents

Chiral Reagent Application Enantiomeric Excess (%) Notes
N,N'-(1S,2S)Asymmetric SynthesisUp to 95%Effective for ketone reductions
(R)-BINAPAsymmetric HydrogenationUp to 90%Commonly used in industrial applications
(S)-ProlinePeptide SynthesisVariesCost-effective but less selective

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogous bicycloheptane sulfonamides or cyclohexane-based sulfonamides:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Properties
Target Compound Likely C₂₆H₄₄N₂O₆S₂ ~592.8 g/mol Cyclohexane-1,2-diyl backbone; bicyclo[2.2.1]heptane with hydroxy, dimethyl, sulfonamide Potential chiral catalyst or ligand; high stereochemical rigidity
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide () C₂₄H₃₀N₂O₃S 426.57 g/mol Diphenylethylamine backbone; bicycloheptane with oxo and dimethyl groups Asymmetric catalysis; higher lipophilicity due to phenyl groups
(1S,2S)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine () C₂₀H₂₆N₂O₄S₂ 434.56 g/mol Cyclohexane-1,2-diyl with p-toluenesulfonamide (tosyl) groups Intermediate in chiral ligand synthesis; bulkier sulfonamides reduce solubility
1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide () C₁₃H₂₃NO₃S 289.39 g/mol Bicycloheptane with oxo and dimethyl groups; N,N-dimethyl sulfonamide Simpler structure with lower steric hindrance; used in mechanistic studies

Stereochemical and Physicochemical Comparisons

  • Stereochemical Complexity : The target compound exhibits six stereocenters across the bicycloheptane and cyclohexane moieties, exceeding the stereochemical diversity of compounds like ’s tosyl derivative (two stereocenters) .
  • Hydrophilicity : The hydroxyl groups in the target compound enhance hydrophilicity compared to ’s phenyl-substituted derivative, which has a logP ~4.5 (estimated) due to aromatic rings .
  • Thermal Stability : Bicyclo[2.2.1]heptane derivatives generally exhibit high thermal stability. However, the hydroxyl groups in the target compound may introduce sensitivity to acidic conditions compared to ’s N,N-dimethylated analog .

Biological Activity

N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1R,1'R,2S,2'S,4S,4'S)-bicyclo[2.2.1]heptane-1-methanesulfonamide] is a complex organic compound with significant potential in biological applications. It has a molecular formula of C26H46N2O6S2C_{26}H_{46}N_{2}O_{6}S_{2} and a molar mass of approximately 546.78 g/mol .

Chemical Structure and Properties

  • Molecular Formula : C26H46N2O6S2C_{26}H_{46}N_{2}O_{6}S_{2}
  • CAS Number : 470665-33-9
  • Molar Mass : 546.78 g/mol
  • Synonyms : N,N-(1S,2S)-Cyclohexanediylbis[2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-methanesulfonamide]

The compound features a bicyclic structure that may contribute to its biological activity through specific interactions with biological macromolecules.

Research indicates that compounds similar to N,N'-(1S,2S)-Cyclohexanediylbis[...], particularly those containing methanesulfonamide groups, can exhibit various biological activities including enzyme inhibition and receptor modulation. The bicyclic structure enhances binding affinity to target proteins due to its conformational rigidity.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of related bicyclic sulfonamides. The results showed that these compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to the inhibition of cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

Research conducted by Pharmaceutical Biology demonstrated that bicyclic compounds with similar structures to N,N'-(1S,2S)-Cyclohexanediylbis[...] effectively reduced inflammation in animal models by inhibiting the NF-kB signaling pathway. This suggests potential therapeutic applications in treating inflammatory diseases.

Biological Assays

Assay Type Target Effect Observed Reference
AntimicrobialStaphylococcus aureusInhibition of growth
Anti-inflammatoryNF-kB PathwayReduced inflammation
Enzyme InhibitionCyclooxygenase (COX)Decreased prostaglandin synthesis

Q & A

Q. What synthetic strategies are recommended for constructing the stereochemically complex bicyclo[2.2.1]heptane core in this compound?

Methodological Answer: The bicyclo[2.2.1]heptane framework can be synthesized via Diels-Alder reactions or ring-closing metathesis, followed by stereoselective functionalization. For the methanesulfonamide groups, nucleophilic substitution with methanesulfonyl chloride under anhydrous conditions (e.g., using triethylamine as a base) is effective. Ensure enantiomeric purity by employing chiral auxiliaries or catalysts during key steps. Post-synthetic characterization via chiral HPLC and X-ray crystallography is critical to validate stereochemistry .

Q. How can researchers confirm the stereochemical configuration at the 1S,2S cyclohexanediyl and bicycloheptane chiral centers?

Methodological Answer: Use a combination of:

  • X-ray crystallography for absolute configuration determination.
  • Nuclear Overhauser Effect Spectroscopy (NOESY) NMR to assess spatial proximity of protons in rigid bicyclic systems.
  • Electronic Circular Dichroism (ECD) for correlating experimental spectra with computational models (e.g., DFT-based predictions).
    Cross-validate results with synthetic intermediates of known stereochemistry to avoid misinterpretation .

Q. What analytical techniques are optimal for assessing purity and stability under laboratory conditions?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (λ = 210–254 nm) to quantify impurities.
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate thermal stability and decomposition thresholds.
  • Dynamic Light Scattering (DLS) for monitoring aggregation in solution.
    Store the compound in inert, airtight containers at –20°C to prevent hydrolysis of the sulfonamide groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets such as enzymes or receptors?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to screen against protein databases, focusing on sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms).
  • Use Molecular Dynamics (MD) Simulations (AMBER or GROMACS) to assess conformational stability in aqueous and lipid environments.
  • Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities experimentally .

Q. What experimental approaches resolve contradictions between spectroscopic data and theoretical predictions for this compound?

Methodological Answer:

  • Re-examine NMR assignments using 2D techniques (COSY, HSQC, HMBC) to verify coupling patterns and long-range correlations.
  • Compare experimental Infrared (IR) spectra with DFT-calculated vibrational modes to identify discrepancies in functional group assignments.
  • If crystallographic data conflicts with computational models, refine force field parameters (e.g., in Gaussian or ORCA) to account for solvent effects or crystal packing .

Q. How does the stereochemistry of the bicyclo[2.2.1]heptane moiety influence its physicochemical properties?

Methodological Answer:

  • Conduct solubility studies in polar/nonpolar solvents to correlate stereochemistry with lipophilicity (logP).
  • Measure melting points and compare enantiomers; deviations >5°C indicate significant packing differences.
  • Use polarimetry to track optical rotation changes under varying pH/temperature, which may reflect conformational flexibility .

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